molecular formula C18H16N4 B14214544 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- CAS No. 824394-85-6

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-

Cat. No.: B14214544
CAS No.: 824394-85-6
M. Wt: 288.3 g/mol
InChI Key: RDIVJSOADMBTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- is a heterocyclic compound that features both benzimidazole and imidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both benzimidazole and imidazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds .

Scientific Research Applications

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl- is unique due to the presence of both benzimidazole and imidazole rings, which confer a combination of properties not found in simpler analogs. This dual-ring structure enhances its potential for diverse applications in various fields .

Properties

CAS No.

824394-85-6

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-4,5-dimethyl-1H-benzimidazole

InChI

InChI=1S/C18H16N4/c1-11-7-8-15-16(12(11)2)22-18(21-15)14-6-4-3-5-13(14)17-19-9-10-20-17/h3-10H,1-2H3,(H,19,20)(H,21,22)

InChI Key

RDIVJSOADMBTNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C3=CC=CC=C3C4=NC=CN4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.